Cyclophosphamide

Description

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent.

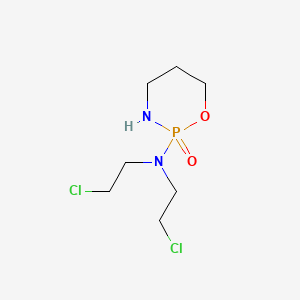

Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.

Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.

Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity.

Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.

Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.

Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.

CYCLOPHOSPHAMIDE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 11 approved and 240 investigational indications.

Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.

See also: Mycophenolic Acid (related); Ifosfamide (narrower); Azathioprine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P |

Source

|

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6055-19-2 (monohydrate) |

Source

|

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020364 |

Source

|

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclophosphamide is a fine white crystalline powder. Odorless with a slightly bitter taste. Melting point 41-45 °C. A 2% solution has pH of 4 to 6. Used medicinally as an antineoplastic agent., White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline], Solid, FINE WHITE CRYSTALLINE POWDER. |

Source

|

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336 °C |

Source

|

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C c.c. |

Source

|

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), Soluble. 1-5 g/100 mL at 23 °C, 1 in 25 parts water, 1 in 1 parts alcohol, Slightly soluble in benzene, carbon tetrachloride; very slightly soluble in ether and acetone, Soluble in chloroform, dioxane and glycols and insoluble in carbon tetrachloride and carbon disulfide., In water, 40,000 ppm @ 20 °C, 1.51e+01 g/L, Solubility in water, g/l at 20 °C: 40 (moderate) |

Source

|

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.48 g/cm³ |

Source

|

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000445 [mmHg], Vapor pressure, Pa at 25 °C: 0.006 (calculated) |

Source

|

| Record name | Cyclophosphamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION, Crystalline solid | |

CAS No. |

50-18-0, 6055-19-2 |

Source

|

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclophosphamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclophosphamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPHOSPHAMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXW23996M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

106 to 113 °F (NTP, 1992), 48-49, 49.5-53 °C, 41 - 45 °C, 49.5 - 53 °C |

Source

|

| Record name | CYCLOPHOSPHAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16189 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclophosphamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOPHOSPHAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclophosphamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOPHOSPHAMIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0689 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclophosphamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CTX) is a cornerstone of cancer chemotherapy, valued for its broad efficacy against a range of hematological and solid tumors. A prodrug, its therapeutic and toxic effects are mediated through a complex process of metabolic activation. This guide delineates the core mechanisms of cyclophosphamide's action, focusing on its bioactivation, the induction of DNA damage, and its significant immunomodulatory effects. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for the key assays used to investigate its activity. Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted role in oncology.

Core Mechanism of Action: From Prodrug to Cytotoxic Agent

Cyclophosphamide is an inert prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[1] This bioactivation is a critical determinant of both its efficacy and its toxicity profile.

Bioactivation Pathway

The activation of cyclophosphamide is a multi-step enzymatic process.[1][2]

-

Hepatic Activation : The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position by cytochrome P450 (CYP) enzymes, predominantly CYP2B6.[1] This reaction forms 4-hydroxycyclophosphamide.

-

Tautomeric Equilibrium : 4-hydroxycyclophosphamide exists in a tautomeric equilibrium with its open-ring aldehyde form, aldophosphamide.[2]

-

Cellular Uptake and Decomposition : Aldophosphamide is transported via the bloodstream to cancer cells. Inside the cell, it undergoes spontaneous (non-enzymatic) β-elimination to yield two key metabolites:

Induction of DNA Damage

The cytotoxicity of cyclophosphamide is primarily attributed to the DNA alkylating properties of phosphoramide mustard.[1]

-

DNA Alkylation : Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. It covalently attaches these alkyl groups to nucleophilic sites on the DNA, with the N7 position of guanine being the most frequent target.[1]

-

DNA Cross-linking : The presence of two alkylating moieties allows phosphoramide mustard to form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[3][4]

-

Consequences of DNA Damage : These DNA lesions physically obstruct the processes of DNA replication and transcription. The resulting genomic instability and stalled replication forks trigger cell cycle arrest and ultimately lead to the induction of apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells.[1]

Immunomodulatory Effects of Cyclophosphamide

Beyond its direct cytotoxic effects on tumor cells, cyclophosphamide exerts profound immunomodulatory effects that contribute significantly to its anti-cancer activity. These effects are often dose-dependent, with low-dose "metronomic" regimens being particularly effective in modulating the tumor microenvironment.

Depletion of Regulatory T Cells (Tregs)

One of the most well-characterized immunomodulatory effects of cyclophosphamide is the selective depletion of CD4+CD25+Foxp3+ regulatory T cells (Tregs).[5][6][7] Tregs are a subset of T cells that suppress anti-tumor immune responses, thereby promoting tumor growth.

-

Mechanism of Selective Depletion : Tregs have been shown to have lower intracellular levels of ATP compared to other T cell subsets.[5][6] This metabolic vulnerability makes them more susceptible to the cytotoxic effects of cyclophosphamide.

-

Therapeutic Implication : By reducing the number and function of Tregs, cyclophosphamide can alleviate the immunosuppressive tumor microenvironment, thereby unleashing a more robust anti-tumor immune response.[7]

Induction of Immunogenic Cell Death (ICD)

Cyclophosphamide is recognized as an inducer of immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.

-

Hallmarks of ICD : Key features of ICD include the surface exposure of calreticulin, the release of ATP, and the secretion of high-mobility group box 1 (HMGB1).

-

Enhanced Antigen Presentation : These DAMPs promote the recruitment and maturation of dendritic cells (DCs), which are potent antigen-presenting cells. The DCs then engulf tumor antigens from the dying cancer cells and present them to T cells, initiating a tumor-specific adaptive immune response.

Other Immunomodulatory Activities

Cyclophosphamide can also:

-

Promote Type I Interferon (IFN) Production : Type I IFNs play a crucial role in anti-tumor immunity by enhancing the function of various immune cells.

-

Enhance T Helper 1 (Th1) and Th17 Responses : It can skew the immune response towards a pro-inflammatory Th1 and Th17 phenotype, which is more effective at combating tumors.

-

Increase the Expression of MHC Class I on Tumor Cells : This makes tumor cells more recognizable to cytotoxic T lymphocytes (CTLs).

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of cyclophosphamide.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| OVCAR-4 | Ovarian Cancer | 178 | 24 hours | [8] |

| OVCAR-4 | Ovarian Cancer | 15.3 | 72 hours | [8] |

| OVCAR-4 | Ovarian Cancer | 1.38 | 120 hours | [8] |

| PEO1 | Ovarian Cancer | 11.70 | 120 hours | [8] |

| Raw 264.7 | Monocyte Macrophage | 145.44 µg/ml | Not Specified | [9] |

Table 1: IC50 Values of Cyclophosphamide in Various Cancer Cell Lines.

| Patient Group | Cyclophosphamide Dose | G-NOR-G Adducts AUC (adducts/10^6 nucleotides*hr) | Reference |

| Fanconi Anemia | 5-10 mg/kg/day | 99.8 | [3] |

| Non-Fanconi Anemia | 50-60 mg/kg/day | 144.9 | [3] |

Table 2: In Vivo Formation of Cyclophosphamide-Specific DNA Adducts (G-NOR-G).

Experimental Protocols

Comet Assay for DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Principle : Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and relaxed loops, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol :

-

Cell Preparation : Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation : Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis : Immerse slides in a high-salt lysis buffer to lyse the cells and unfold the DNA.

-

Alkaline Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis : Subject the slides to electrophoresis in the alkaline buffer.

-

Neutralization and Staining : Neutralize the slides and stain with a fluorescent DNA dye (e.g., SYBR Green).

-

Visualization and Analysis : Visualize the comets using a fluorescence microscope and analyze using appropriate software to quantify DNA damage.[10][11]

Flow Cytometry for Regulatory T Cell Analysis

Flow cytometry is a powerful technique for identifying and quantifying specific cell populations, such as Tregs.

Principle : Cells are labeled with fluorescently tagged antibodies specific for cell surface and intracellular markers. The cells are then passed through a laser beam, and the scattered and emitted light is detected, allowing for the identification and enumeration of different cell types.

Protocol :

-

Cell Staining :

-

Surface Staining : Incubate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) with antibodies against surface markers such as CD3, CD4, and CD25.[12]

-

Intracellular Staining : Fix and permeabilize the cells, then incubate with an antibody against the transcription factor Foxp3, a key marker for Tregs.[12]

-

-

Data Acquisition : Acquire data on a flow cytometer.

-

Gating Strategy :

-

Gate on lymphocytes based on forward and side scatter.

-

Gate on CD3+ T cells.

-

From the T cell population, gate on CD4+ helper T cells.

-

Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.[12]

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

Protocol :

-

Cell Treatment : Treat cancer cells with cyclophosphamide for the desired time.

-

Cell Harvesting : Collect both adherent and floating cells.

-

Staining : Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubation : Incubate the cells in the dark.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

Mandatory Visualizations

Caption: Bioactivation pathway of cyclophosphamide.

Caption: DNA damage and apoptosis induction pathway.

Caption: Immunomodulatory effects of cyclophosphamide.

Caption: Experimental workflow for the Comet assay.

Caption: Workflow for Treg analysis by flow cytometry.

References

- 1. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. benchchem.com [benchchem.com]

- 12. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

In Vitro Evidence of Cyclophosphamide-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a widely used and highly effective alkylating agent in the treatment of various cancers and autoimmune diseases.[1][2] Despite its long history of clinical use, a detailed understanding of its molecular mechanisms, particularly the induction of apoptosis, is crucial for optimizing therapeutic strategies and developing novel combination therapies. This technical guide provides an in-depth overview of the in vitro evidence of cyclophosphamide-induced apoptosis, focusing on the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.

Cyclophosphamide itself is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, 4-hydroxycyclophosphamide (4-HC) and aldophosphamide.[3][4] These intermediates then spontaneously decompose to the ultimate cytotoxic agent, phosphoramide mustard, and a byproduct, acrolein.[3] Phosphoramide mustard is a potent DNA alkylating agent that forms intra- and inter-strand cross-links, primarily at the N7 position of guanine.[1][3] This DNA damage is a critical initiating event that triggers a cascade of cellular responses, culminating in programmed cell death, or apoptosis.[3] For in vitro studies, pre-activated derivatives of cyclophosphamide, such as 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide, are often utilized to bypass the need for hepatic metabolism.[4][5]

Core Mechanisms and Signaling Pathways of Cyclophosphamide-Induced Apoptosis

The induction of apoptosis by cyclophosphamide is a complex process involving multiple, interconnected signaling pathways. The primary trigger is the DNA damage inflicted by its active metabolite, phosphoramide mustard. This damage can lead to the activation of both intrinsic and extrinsic apoptotic pathways, as well as the involvement of cellular stress responses.

DNA Damage Response and p53-Mediated Apoptosis

Upon DNA damage, the cell activates a complex signaling network known as the DNA damage response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated, which in turn phosphorylate a variety of downstream targets, including the tumor suppressor protein p53.[5] Phosphorylation stabilizes and activates p53, allowing it to function as a transcription factor.[5] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is a central mechanism in cyclophosphamide-induced cell death. Pro-apoptotic Bcl-2 family proteins, activated by p53 or other stress signals, translocate to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[6][7] The anti-apoptotic Bcl-2 proteins, often overexpressed in cancer cells, can inhibit this process and confer resistance to cyclophosphamide.

The Extrinsic (Death Receptor) Pathway

Some studies suggest that cyclophosphamide can also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to their cognate death receptors on the cell surface, such as the Fas receptor (also known as CD95 or APO-1).[8] Research has shown that cyclophosphamide treatment can increase the expression of the Fas receptor on lymphoma cell lines, sensitizing them to Fas-mediated apoptosis.[8][9] Ligation of the Fas receptor leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Recent evidence indicates that cyclophosphamide can induce apoptosis through the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). While initially a pro-survival response, prolonged or overwhelming ER stress can switch to a pro-apoptotic signal. In human glioblastoma cell lines, cyclophosphamide has been shown to increase the expression of key ER stress markers such as GRP78, ATF6, p-PERK, and p-IRE1α, leading to the activation of caspase-3 and apoptosis.[7]

Oxidative Stress and Glutathione Depletion

Cyclophosphamide metabolism and its interaction with cellular components can generate reactive oxygen species (ROS), leading to oxidative stress.[4][10] This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, and contribute to the induction of apoptosis. Furthermore, cyclophosphamide and its metabolites can be detoxified through conjugation with glutathione (GSH).[4][10] Studies in human granulosa cells have demonstrated that treatment with 4-HC leads to a depletion of intracellular GSH, which precedes the onset of apoptosis.[4][10] The depletion of this critical antioxidant enhances oxidative stress and sensitizes cells to apoptotic cell death.

Quantitative Data on Cyclophosphamide-Induced Apoptosis In Vitro

The following tables summarize quantitative data from various in vitro studies on the effects of cyclophosphamide and its active metabolites on cancer cell lines.

Table 1: IC50 Values of 4-Hydroperoxycyclophosphamide (4-HC) in Human Glioblastoma Cell Lines after 24 hours

| Cell Line | IC50 (µM) |

| U87 | 15.67 ± 0.58 |

| T98 | 19.92 ± 1.00 |

Data from a study on ER stress-induced apoptosis.[7]

Table 2: Apoptosis Induction by 4-Hydroperoxycyclophosphamide (4-HC) in Human Glioblastoma Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |

| U87 | Control | 3.16 ± 1.07 |

| U87 | 4-HC | 42.73 ± 2.11 |

| T98 | Control | 3.43 ± 1.13 |

| T98 | 4-HC | 41.70 ± 2.11 |

Data obtained by Annexin V staining.[7]

Table 3: Dose-Dependent Induction of Apoptosis by 4-Hydroperoxycyclophosphamide (4-HC) in COV434 Human Granulosa Cells

| 4-HC Concentration (µM) | % TUNEL-Positive Cells (24h) |

| 0 | < 5% |

| 1 | ~10% |

| 10 | ~25% |

| 50 | ~40% |

Approximate values interpreted from graphical data.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for key experiments used to assess cyclophosphamide-induced apoptosis in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

-

Drug Treatment: Prepare serial dilutions of the active cyclophosphamide metabolite (e.g., 4-HC) in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include appropriate vehicle controls.[11]

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the cyclophosphamide metabolite for the indicated time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization: Culture cells on coverslips or slides. After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), according to the manufacturer's protocol.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[11]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying cyclophosphamide-induced apoptosis.

Caption: A generalized experimental workflow for the in vitro assessment of cyclophosphamide-induced apoptosis.

Caption: Key signaling pathways involved in cyclophosphamide-induced apoptosis.

Conclusion

The in vitro evidence compellingly demonstrates that cyclophosphamide, through its active metabolites, is a potent inducer of apoptosis in a variety of cell types. The primary mechanism involves the induction of DNA damage, which subsequently activates a network of signaling pathways, including the p53-dependent intrinsic pathway, the extrinsic death receptor pathway, and the ER stress pathway. Furthermore, the roles of oxidative stress and glutathione depletion are increasingly recognized as important modulators of cyclophosphamide's apoptotic effects. A thorough understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of more effective and targeted cancer therapies.

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of cyclophosphamide on Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Cyclophosphamide's effect on regulatory T cell populations

An In-depth Technical Guide to the Effects of Cyclophosphamide on Regulatory T Cell Populations

Introduction

Cyclophosphamide (CY), a nitrogen mustard alkylating agent, has been a cornerstone of chemotherapy for decades. While its high-dose regimens are primarily cytotoxic, exerting profound immunosuppressive effects, lower, metronomic doses have been shown to possess paradoxical immunostimulatory properties.[1][2] A significant body of research has elucidated that a primary mechanism for this immune enhancement is the selective depletion and functional impairment of CD4+FoxP3+ regulatory T cells (Tregs).[3][4][5]

Tregs are a critical subset of T lymphocytes that maintain immunological self-tolerance and suppress excessive immune responses.[1][3] In the context of malignancy, an abundance of Tregs within the tumor microenvironment and peripheral circulation is a major obstacle to effective anti-tumor immunity, often correlating with poor prognosis.[3][6] Consequently, strategies to deplete or inhibit Tregs are of paramount interest in the development of cancer immunotherapies.

This technical guide provides a comprehensive overview of the effects of cyclophosphamide on regulatory T cell populations, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and workflows.

Mechanism of Selective Treg Depletion

The selective effect of low-dose cyclophosphamide on Tregs, as opposed to conventional T cells (Tconv), is not fully understood but is attributed to several intrinsic biological features of the Treg population.

2.1 Dose-Dependent Effects The immunomodulatory effects of cyclophosphamide are highly dependent on the dose administered.

-

High-Dose CY (>200 mg/kg in mice): Leads to broad lymphoablation and general immunosuppression due to direct cytotoxicity.[7]

-

Low-Dose CY (50-150 mg/kg in mice; 50 mg/day metronomic or ~300 mg/m² single dose in humans): Can selectively deplete Tregs while sparing or even enhancing the function of effector lymphocytes.[1][3][4]

2.2 Intrinsic Treg Sensitivity Research suggests that Tregs are more susceptible to cyclophosphamide's active metabolites due to their unique intracellular metabolic state. The proposed mechanism involves:

-

Low Intracellular ATP: Treg cells have been shown to possess intrinsically lower levels of intracellular ATP compared to conventional T cells.[6][8]

-

Low Glutathione Levels: Consequently, Tregs also have lower levels of glutathione, a critical antioxidant.[8]

-

Reduced Detoxification: Glutathione is essential for neutralizing the toxic aldehydes produced during cyclophosphamide metabolism.[8]

-

DNA Damage and Apoptosis: Reduced detoxification capacity leads to the accumulation of DNA crosslinks and subsequent induction of apoptosis.[1][9]

This metabolic vulnerability makes Tregs preferentially susceptible to the alkylating effects of low-dose cyclophosphamide.[6][8]

2.3 Impact on Treg Subpopulations Cyclophosphamide appears to preferentially target highly proliferative and activated Treg subsets. Studies have shown that CY depletes cycling (Ki-67hi) Tregs, which may express high levels of markers associated with a maximally suppressive phenotype, such as TNFR2.[10] Furthermore, in murine models, CY has been shown to specifically deplete a CD25low effector/memory Treg subpopulation that resides in the tumor microenvironment and is responsible for suppressing high-avidity tumor-specific T cells.[3][4]

Quantitative Effects on Treg Populations

The depletion of Tregs by cyclophosphamide has been quantified in numerous preclinical and clinical studies. The magnitude and kinetics of this effect vary depending on the dose, schedule, and patient population.

Table 1: Summary of Quantitative Data from Human Studies

| Cancer Type | Cyclophosphamide Regimen | Key Quantitative Findings on Tregs | Reference |

| Advanced Solid Tumors | 50 mg orally twice daily (1 week on, 1 week off) | Percentage: Decreased from 7.9% to 3.1% after 1 month. Absolute Numbers: Decreased from 28.7 to 6.4 cells/mm³ after 1 month. | [3][4] |

| Metastatic Breast Cancer | 50 mg orally daily for 3 months | Percentage: Decreased from 5.1% to 3.0% within 14 days; returned to baseline by day 84. | [3][4] |

| Metastatic Colorectal Cancer | 50 mg orally twice daily (Days 1-7 & 15-21) | Absolute Numbers: Significant reduction observed on days 15 and 18 before recovering. | [8] |

| Renal Cancer | Single dose of 300 mg/m² | Decreased number of Tregs and extended patient survival after immunotherapy. | [1] |

Table 2: Summary of Quantitative Data from Preclinical (Murine) Studies

| Mouse Model | Cyclophosphamide Regimen | Key Quantitative Findings on Tregs | Reference |

| HER2/neu Mice | 50-150 mg/kg | Effective in enhancing vaccine effects by depleting Tregs. | [3] |

| Mesothelioma Model | Single dose | Depleted cycling (Ki-67hi) Foxp3+ regulatory T cells. | [10] |

| General | 2 mg intraperitoneally | Impaired Treg suppressive capacity at day 2, which returned by day 10. | [3][4] |

| Lewis Lung Cancer | Metronomic schedule | Depletion of Tregs in blood, spleen, and the tumor microenvironment. | [11] |

Impact on Regulatory T Cell Function

Beyond depleting their numbers, cyclophosphamide also directly impairs the suppressive function of the remaining Treg population. In vitro suppression assays have demonstrated that Tregs isolated from cyclophosphamide-treated mice have a significantly reduced capacity to inhibit the proliferation of effector T cells.[3][4] This functional impairment is transient, with suppressive capacity often returning to baseline levels within 7-10 days after a single intravenous administration.[3][4] This transient window of reduced Treg number and function is believed to be critical for augmenting anti-tumor immune responses.[12]

Experimental Protocols

5.1 Protocol: Flow Cytometric Analysis of Treg Populations

This protocol provides a generalized workflow for quantifying Tregs in peripheral blood mononuclear cells (PBMCs) from patients undergoing cyclophosphamide treatment.

-

Blood Collection: Collect peripheral blood (10-20 mL) in heparin-containing tubes at baseline (before treatment) and at specified time points during and after cyclophosphamide administration (e.g., days 4, 8, 15, 22).[8]

-

PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Staining (Surface Markers):

-

Wash isolated PBMCs with FACS buffer (PBS + 2% FBS).

-

Resuspend cells (1x106) in 100 µL of FACS buffer.

-

Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes:

-

Anti-CD3 (to identify T cells)

-

Anti-CD4 (to identify helper T cell lineage)

-

Anti-CD25 (highly expressed on Tregs)

-

Anti-CD127 (downregulated on Tregs)

-

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash cells to remove unbound antibodies.

-

Resuspend cells in a fixation/permeabilization buffer (e.g., from a commercial FoxP3 staining kit) and incubate for 30-60 minutes at 4°C. This step is critical for subsequent intracellular staining.

-

-

Cell Staining (Intracellular Marker):

-

Wash cells with permeabilization buffer.

-

Add a fluorescently-conjugated antibody against the transcription factor FoxP3, the master regulator of Tregs.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Data Acquisition:

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a multi-color flow cytometer. Collect a sufficient number of events (e.g., >100,000) for robust analysis.

-

-

Gating Strategy and Analysis:

-

Gate on lymphocytes based on forward and side scatter (FSC/SSC).

-

Gate on single cells.

-

Gate on CD3+ T cells.

-

From the CD3+ population, gate on CD4+ cells.

-

Within the CD4+ gate, identify Tregs, typically defined as CD25high and FoxP3+. The inclusion of CD127low can further refine the Treg gate.

-

Quantify the percentage of Tregs within the CD4+ T cell population and calculate absolute numbers using counts from a hematology analyzer.

-

References

- 1. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose Cyclophosphamide: Implications for the Immune Response | PLOS One [journals.plos.org]

- 2. Low-dose cyclophosphamide combined with IL-2 inhibits tumor growth by decreasing regulatory T cells and increasing CD8+ T cells and natural killer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory T Cell Modulation Using Cyclophosphamide in Vaccine Approaches: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Metronomic cyclophosphamide regimen selectively depletes CD4+CD25+ regulatory T cells and restores T and NK effector functions in end stage cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Suppressive Effects of Cyclophosphamide and Gemcitabine on Regulatory T-Cell Induction In Vitro | Anticancer Research [ar.iiarjournals.org]

- 8. Low-Dose Cyclophosphamide Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose Cyclophosphamide: Implications for the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune Recovery after Cyclophosphamide Treatment in Multiple Myeloma: Implication for Maintenance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Alkylating Agents: A Technical Guide to the Discovery and Synthesis of Novel Cyclophosphamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide, a cornerstone of cancer chemotherapy for decades, remains a powerful tool in the oncologist's arsenal. However, its efficacy is often curtailed by significant toxicity and the emergence of drug resistance. This has spurred a dedicated search for novel analogs that retain or enhance the therapeutic activity of the parent compound while exhibiting a more favorable safety profile. This technical guide provides an in-depth exploration of the core principles and recent advancements in the discovery and synthesis of next-generation cyclophosphamide analogs. We will delve into their mechanisms of action, present key quantitative data on their efficacy, and provide detailed experimental protocols for their synthesis and evaluation.

Core Concepts: Mechanism of Action and Rationale for Analog Development

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[1][2] This process generates the key intermediate, 4-hydroxycyclophosphamide, which exists in equilibrium with its open-ring tautomer, aldophosphamide.[1][2] Aldophosphamide is then decomposed to the ultimate cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[1][2] Phosphoramide mustard is responsible for the therapeutic effect of cyclophosphamide, forming inter- and intra-strand DNA crosslinks, ultimately leading to apoptosis.[3][4] Acrolein, on the other hand, is implicated in several of the drug's toxic side effects, most notably hemorrhagic cystitis.[4]

The development of novel cyclophosphamide analogs is primarily driven by the following objectives:

-

Enhanced Activation and Targeting: To design molecules that are more efficiently activated within the tumor microenvironment, thereby increasing their therapeutic index.

-

Reduced Toxicity: To create analogs that generate less acrolein or possess modifications that mitigate its toxic effects.

-

Overcoming Resistance: To develop compounds that are effective against tumors that have developed resistance to traditional cyclophosphamide therapy.

Signaling Pathways in Cyclophosphamide-Induced Apoptosis

The cytotoxic effects of cyclophosphamide and its analogs are intrinsically linked to the induction of apoptosis, a programmed cell death pathway. A critical mediator of this process is the tumor suppressor protein p53. DNA damage inflicted by phosphoramide mustard triggers a signaling cascade that leads to the stabilization and activation of p53.[1][3] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and the execution of apoptosis.[4]

Quantitative Analysis of Novel Cyclophosphamide Analogs

The efficacy and potency of novel cyclophosphamide analogs are typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize key quantitative data for a selection of recently developed analogs.

| Analog Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(bis(2-chloroethyl)amino)-1,3,2-diazaphospholidine 2-oxide | MCF-7 (Breast) | 8.98 | [3] |

| 2-(bis(2-hydroxyethyl)amino)-1,3,2-diazaphospholidine 2-oxide | MCF-7 (Breast) | 28.74 | [3] |

| 4,6-diphenyl cyclophosphamide (9b) | HepG2 (Liver) | 32.34 | [5] |

| 4,6-diphenyl cyclophosphamide (9b) | MCF-7 (Breast) | 87.07 | [5] |

| 4,6-diphenyl cyclophosphamide (9b) | K562 (Leukemia) | 149.10 | [5] |

| Mafosfamide (ASTA Z 7557) | Various | 5.7 x 10¹ | [1] |

Table 1: In Vitro Cytotoxicity of Novel Cyclophosphamide Analogs

| Analog Name | Tumor Model | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Benzo annulated cyclophosphamide analogs | L1210 Lymphoid Leukemia | Not specified | Inactive to marginal | [4] |

| Phenylketophosphamide analogs | Various test systems | Not specified | Good anticancer activity | [6] |

| 4,6-diphenyl cyclophosphamide (9b) | H22 Solid Tumor (Mouse) | Not specified | Significant reduction in tumor weight | [5] |

| Glufosfamide | Pancreatic Cancer (Orthotopic Nude Mouse) | 30 mg/kg, in combination with gemcitabine | Enhanced inhibition of tumor growth and prolonged survival | [7] |

Table 2: In Vivo Antitumor Activity of Novel Cyclophosphamide Analogs

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclophosphamide analogs and the assessment of their biological activity.

Synthesis of Chiral 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphospholidin-2-one Derivatives[8]

1. Synthesis of Bis(2-chloroethyl)phosphoramidic dichloride:

-

Suspend bis(2-chloroethyl)amine hydrochloride (3.00 g, 16.77 mmol) in freshly distilled phosphoryl chloride (10 ml, 107 mmol) in a 50 ml round-bottomed flask.

-

Heat the mixture under reflux overnight until all solids are dissolved.

-

Distill off excess phosphoryl chloride to obtain a dark-brown oily residue.

-

Dissolve the residue in an excess of a 1:1 (v/v) mixture of petroleum ether and acetone in a 323 K water bath.

-

Filter the hot solution to remove any solids and remove the solvent via rotary evaporation to yield an off-white solid.

2. Synthesis of (2S,4R)- and (2R,4R)-2-[bis(2-chloroethyl)amino]-4-isobutyl-1,3,2-oxazaphospholidin-2-one:

-

Add bis(2-chloroethyl)phosphoramidic dichloride (0.258 g, 0.99 mmol), (R)-(−)-2-amino-4-methyl-1-pentanol (0.130 ml, 1.01 mmol), ethyl acetate (10 ml), and triethylamine (0.5 ml, 3.59 mmol) to a 50 ml round-bottomed flask at 273 K under an argon atmosphere.

-

Allow the solution to stir and warm to room temperature overnight.

-

Vacuum filter the reaction mixture through Celite and wash with additional ethyl acetate.

-

The resulting diastereomeric mixture can be separated by flash column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay[9]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the novel cyclophosphamide analogs in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Drug Discovery Workflow

The discovery and development of novel cyclophosphamide analogs follow a structured workflow, from initial design to preclinical and clinical evaluation.

Conclusion and Future Directions

The quest for safer and more effective cyclophosphamide analogs is an active and evolving field of research. The analogs highlighted in this guide represent significant progress in enhancing the therapeutic potential of this important class of alkylating agents. Future research will likely focus on the development of analogs with even greater tumor specificity, achieved through strategies such as antibody-drug conjugates or targeted delivery systems. Furthermore, a deeper understanding of the molecular mechanisms underlying drug resistance will pave the way for the design of novel compounds that can overcome these challenges and improve patient outcomes. The continued collaboration between chemists, biologists, and clinicians will be paramount in translating these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and antitumor activity of cyclophosphamide analogs. 1. Benzo annulated cyclophosphamide and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Anti-tumor effects of a novel cyclophosphamide derivate 9b in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel alkylating agent, glufosfamide, enhances the activity of gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclophosphamide's Impact on the Tumor Microenvironment: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CPX), a long-established alkylating agent, has transcended its traditional role as a cytotoxic drug. A substantial body of evidence now reveals its potent immunomodulatory capabilities, capable of reshaping the tumor microenvironment (TME) from an immunosuppressive haven to a landscape primed for robust anti-tumor immunity. This technical guide provides an in-depth examination of the mechanisms through which cyclophosphamide exerts these effects. It details the drug's dose-dependent impact on key immune cell populations, including the depletion of regulatory T cells (Tregs) and the complex modulation of myeloid-derived suppressor cells (MDSCs) and dendritic cells (DCs). Furthermore, this guide explores CPX's ability to induce immunogenic cell death (ICD) and inhibit angiogenesis. Quantitative data from seminal preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and conceptual diagrams of key pathways are provided to serve as a practical resource for researchers in oncology and drug development.

Introduction: The Dual Modality of Cyclophosphamide

Cyclophosphamide is a prodrug, metabolized in the liver by cytochrome P450 enzymes into its active metabolites, primarily phosphoramide mustard.[1][2] This metabolite functions as an alkylating agent, forming DNA cross-links that trigger apoptosis in rapidly dividing cells.[3][4] This direct cytotoxic effect is most prominent at high doses.

However, at lower, "metronomic" doses, CPX exhibits profound immunomodulatory properties that can synergize with immunotherapies.[1][5] These effects are not merely a consequence of cytotoxicity but are distinct mechanisms that actively reconfigure the TME. The key immunomodulatory functions include:

-

Induction of immunogenic cell death (ICD), enhancing antigen presentation. [1][5]

-

Promotion of a pro-inflammatory cytokine milieu, including the release of Type I Interferons. [1][7]

-

Inhibition of tumor angiogenesis. [8]

This guide will dissect each of these core functions, presenting the supporting data and methodologies that form the basis of our current understanding.

Modulation of Immunosuppressive Cell Populations

A critical barrier to effective anti-tumor immunity is the prevalence of immunosuppressive cells within the TME. CPX administration, particularly at low doses, can preferentially target these populations, tipping the balance in favor of immune activation.

Selective Depletion of Regulatory T cells (Tregs)

One of the most well-documented immunomodulatory effects of low-dose CPX is the selective depletion of CD4+FoxP3+ regulatory T cells (Tregs).[1][6][9] Tregs are potent suppressors of anti-tumor immunity, and a high ratio of effector T cells to Tregs is a positive prognostic indicator.[1] CPX preferentially eliminates Tregs, which are highly proliferative and express low levels of the drug efflux pump ABCB1 and DNA repair enzymes, making them more susceptible to the drug's alkylating effects than effector T cells.[10]

This selective depletion enhances the function of cytotoxic T lymphocytes (CTLs) and improves the efficacy of cancer vaccines and other immunotherapies.[9][11]

Table 1: Quantitative Effects of Cyclophosphamide on Regulatory T cell Populations

| Model/Study Population | CPX Dose & Schedule | Cell Population Analyzed | Key Quantitative Finding | Reference |

| Murine Neuroblastoma (NXS2 & 9464D models) | 40 mg/kg (single i.p. dose) | Tumor-Infiltrating Tregs (CD4+FoxP3+) | Significant reduction in the percentage of Tregs within the TME. | [12] |

| Murine Melanoma (B16-F10 model) | 50 mg/kg (i.p. every 3 days, 4 doses) | Tumor-Infiltrating Tregs | Percentage of Tregs in tumor CD4+ T cells decreased from 34.1% (control) to 14.8%. | [6] |